molecular formula C12H27BO2 B1319032 Dodecylboronic acid CAS No. 3088-79-7

Dodecylboronic acid

Cat. No. B1319032
CAS RN: 3088-79-7
M. Wt: 214.15 g/mol
InChI Key: UMJURJHHLVYBFY-UHFFFAOYSA-N
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Description

Dodecylboronic acid, also known as N-DODECYLBORONIC ACID, is a boronic acid compound with the molecular formula C12H27BO2 . It has a molecular weight of 214.15 g/mol . The IUPAC name for this compound is dodecylboronic acid .


Molecular Structure Analysis

The molecular structure of dodecylboronic acid includes a boronic acid group attached to a dodecyl chain . The InChI key for dodecylboronic acid is UMJURJHHLVYBFY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as dodecylboronic acid, have the ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This interaction allows boronic acids to be used in various sensing applications .


Physical And Chemical Properties Analysis

Dodecylboronic acid has a molecular weight of 214.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 11 . The exact mass and monoisotopic mass of dodecylboronic acid are both 214.2104103 g/mol . The topological polar surface area is 40.5 Ų . The heavy atom count is 15 .

Scientific Research Applications

Sensing Applications

Dodecylboronic acid, like other boronic acids, is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for innovative approaches in biological labelling and protein manipulation . This includes the development of new methods for protein modification, which is crucial for understanding protein function and interaction in biological systems.

Therapeutic Development

Boronic acids have shown promise in the development of therapeutics. Their molecular modification capabilities have been used to improve selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules, leading to enhanced activities . This is particularly relevant in the creation of new anticancer, antibacterial, and antiviral agents.

Separation Technologies

The unique properties of boronic acids facilitate their use in separation technologies. This application is particularly important in the analysis and purification of complex biological samples, where specific interactions with boronic acids can be exploited to isolate desired molecules .

Electrophoresis of Glycated Molecules

Dodecylboronic acid has been employed in the electrophoresis of glycated molecules. This application takes advantage of the boronic acid’s affinity for sugar moieties, allowing for the separation and analysis of glycated proteins and other biomolecules .

Controlled Release Systems

In the field of drug delivery, boronic acids are used to create polymers and microparticles that respond to changes in glucose levels. This has been particularly useful in the controlled release of insulin, offering a potential avenue for improved diabetes management .

Safety and Hazards

Dodecylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Boronic acids, including dodecylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant diols . They have been used in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, with the potential to obtain new drugs .

properties

IUPAC Name

dodecylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJURJHHLVYBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592647
Record name Dodecylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3088-79-7
Record name Dodecylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Dodecylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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